molecular formula C7H12N4 B13158425 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B13158425
M. Wt: 152.20 g/mol
InChI Key: ZEMXZEBXDXJJHY-UHFFFAOYSA-N
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Description

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives .

Scientific Research Applications

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C7H12N4/c1-11-7(8)5-4-9-3-2-6(5)10-11/h9H,2-4,8H2,1H3

InChI Key

ZEMXZEBXDXJJHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCCC2=N1)N

Origin of Product

United States

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